Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate
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Overview
Description
Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate: is a chemical compound with diverse applications in scientific research. Its unique properties make it invaluable for catalysis, drug synthesis, and material science. The compound is characterized by its molecular structure, which includes a chlorosulfonyl group and two fluorine atoms attached to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate can be synthesized through various methods. One common approach involves the reaction of ethyl 2,2-difluoro-4-sulfobutanoate with chlorosulfonic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to produce carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or alcohols, solvents such as dichloromethane, and mild temperatures.
Reduction Reactions: Lithium aluminum hydride, anhydrous conditions, and low temperatures.
Oxidation Reactions: Potassium permanganate, acidic or basic conditions, and moderate temperatures.
Major Products Formed:
Sulfonamide or sulfonate derivatives: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Scientific Research Applications
Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in material science for the production of specialized polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 4-chlorosulfonyl-2,2-difluorobutanoate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of molecular pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
Comparison with Similar Compounds
- Ethyl 2,2-difluoro-4-sulfobutanoate
- Ethyl 4-chlorosulfonylbutanoate
- Ethyl 2,2-difluorobutanoate
Comparison: Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate stands out due to its unique combination of a chlorosulfonyl group and two fluorine atoms. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in similar compounds. The presence of the chlorosulfonyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 4-chlorosulfonyl-2,2-difluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O4S/c1-2-13-5(10)6(8,9)3-4-14(7,11)12/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGPKLTINABBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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